Bupropion Hydrochloride is the hydrochloride salt of the aminoketone bupropion, with antidepressant activity and for potential use in promoting smoking cessation and improving sexual desire. Bupropion is a weak blocker of the neuronal uptake of serotonin, dopamine and norepinephrine and is a central nicotinic acetylcholine receptor antagonist.
A propiophenone-derived antidepressant and antismoking agent that inhibits the uptake of DOPAMINE.
See also: Bupropion (has active moiety); Bupropion Hydrochloride; Naltrexone Hydrochloride (component of); Naltrexone hydrochloride; bupropion hydrochloride (component of) ... View More ...
Bupropion hydrochloride
CAS No.: 31677-93-7
Cat. No.: VC21335145
Molecular Formula: C13H19Cl2NO
Molecular Weight: 276.20 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31677-93-7 |
---|---|
Molecular Formula | C13H19Cl2NO |
Molecular Weight | 276.20 g/mol |
IUPAC Name | 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride |
Standard InChI | InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H |
Standard InChI Key | HEYVINCGKDONRU-UHFFFAOYSA-N |
SMILES | CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl |
Canonical SMILES | CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl |
Appearance | White to Off-White Solid |
Melting Point | >178°C |
Introduction
Chemical Structure and Properties
Bupropion hydrochloride (C₁₃H₁₉Cl₂NO) is chemically identified as 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one hydrochloride . The compound has a monoisotopic molecular weight of 275.084369649 Da and an average molecular weight of 276.202 Da . It consists of a chlorobenzene ring attached to a propanone chain with a tert-butylamine group, plus a hydrochloride salt .
Physical and Chemical Characteristics
The structure features a single aromatic ring with a chlorine substituent at the meta position, a carbonyl group, and a tertiary amine function . The compound's IUPAC name is 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one hydrochloride, with the CAS number 31677-93-7 .
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of Bupropion Hydrochloride
Property | Value | Method |
---|---|---|
Water Solubility | 0.0693 mg/mL | ALOGPS |
Partition coefficient (logP) | 3.28 | ALOGPS |
Partition coefficient (logP) | 3.27 | Chemaxon |
Solubility (logS) | -3.5 | ALOGPS |
pKa (Strongest Acidic) | 18.61 | Chemaxon |
pKa (Strongest Basic) | 8.22 | Chemaxon |
Physiological Charge | 1 | Chemaxon |
Hydrogen Acceptor Count | 2 | Chemaxon |
Hydrogen Donor Count | 1 | Chemaxon |
Polar Surface Area | 29.1 Ų | Chemaxon |
Rotatable Bond Count | 4 | Chemaxon |
Number of Rings | 1 | Chemaxon |
These physicochemical properties contribute to bupropion hydrochloride's pharmacokinetic profile and bioavailability .
Mechanism of Action
Bupropion hydrochloride exhibits a unique mechanism of action among antidepressants through its dual inhibition of neurotransmitter reuptake.
Neurotransmitter Effects
Bupropion inhibits the reuptake of norepinephrine (NE) and dopamine (DA) neurotransmission without any significant direct effects on serotonin neurotransmission . It is the only antidepressant available with this particular dual effect on these neurotransmitter systems . Using cells expressing human transporters, it has been demonstrated in vitro that bupropion, together with its active metabolites, inhibits both the NE and DA human transporters, while inhibition of serotonin reuptake was negligible even at the highest concentrations tested .
Dopamine Transporter Occupancy
Studies assessing dopamine transporter occupancy following administration of bupropion in humans have demonstrated measurable occupancy, further supporting its mechanism involving the dopaminergic system . Initial studies enrolled healthy volunteers, with subsequent studies enrolling depressed patients, providing strong evidence for the dual NE/DA mechanism of action .
Formulations and Pharmaceutical Development
Bupropion hydrochloride has evolved through several formulation iterations to improve patient compliance and side effect profiles.
Formulation Evolution
Bupropion was initially marketed as an immediate-release (IR) product; a sustained-release (SR) formulation was approved in 1996, and in August 2003, a once-daily extended-release (XL) formulation became available . This evolution in formulation technology has enhanced the clinical utility of the compound.
Extended-Release Technology
The extended release of bupropion seen with the XL formulation is achieved by a moisture-barrier coating and a control-releasing coating surrounding a tablet core containing bupropion . The integrity of the delivery matrix is essential to providing an extended-release rate; chewing, cutting, or crushing bupropion XL tablets would disrupt the delivery matrix, resulting in immediate release of bupropion, which could cause significant adverse events .
Synthesis Methods
The synthesis of bupropion hydrochloride has undergone significant evolution to address environmental and safety concerns.
Greener Synthesis Approach
A greener synthesis method has been developed to address these concerns. The reprotoxic NMP and potentially carcinogenic DCM solvents have been substituted with the green biobased solvent Cyrene and ethyl acetate, respectively, and bromine has been substituted with N-bromosuccinimide . An alternate extraction method has also been developed using 1 M hydrochloric acid and ethyl acetate rather than 12 M hydrochloric acid and diethyl ether .
Environmental Impact Comparison
Table 2: Comparison of Traditional vs. Green Synthesis Methods
Parameter | Traditional Method | Green Method | Improvement |
---|---|---|---|
E-factor (kg waste/kg product) | 138 | 46 | 67% reduction |
Atom Economy | 4% | 12% | 200% improvement |
Hazardous Solvents | NMP, DCM | Cyrene, Ethyl acetate | Reduced toxicity |
Hazardous Reagents | Bromine, 12M HCl | N-bromosuccinimide, 1M HCl | Reduced hazards |
Extraction Solvent | Diethyl ether | Ethyl acetate | Reduced flammability |
These changes have reduced waste by 92 kg per kg of product, making the synthesis considerably more environmentally friendly . The atom economy improved from 4% for the traditional process to 12% for the greener method .
Clinical Applications
Bupropion hydrochloride has established efficacy in multiple therapeutic areas.
Major Depressive Disorder
Bupropion is an effective antidepressant with efficacy comparable to selective serotonin reuptake inhibitors and other antidepressants . It is well tolerated in both short-term and longer-term treatment . Longer-term efficacy was demonstrated in a 1-year relapse-prevention study in which patients who had responded to 8 weeks of therapy with bupropion SR (150 mg twice daily) were randomly assigned to either continue therapy with active medication or switch to placebo . Using survival analysis, bupropion separated statistically from placebo, demonstrating that maintenance treatment with bupropion prevents relapse .
Smoking Cessation
Bupropion hydrochloride is also approved as an aid to smoking cessation in many countries . The compound's effect on dopamine neurotransmission is thought to help reduce nicotine cravings and withdrawal symptoms.
Pharmacokinetic Properties
Bupropion hydrochloride demonstrates specific pharmacokinetic characteristics that influence its dosing and clinical application.
Absorption and Distribution
Bupropion hydrochloride is well absorbed after oral administration. The bioavailability parameters vary depending on the formulation, with extended-release formulations providing more consistent plasma levels .
Metabolism and Elimination
Bupropion is extensively metabolized in the liver to three active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion . These metabolites contribute significantly to the therapeutic effect of bupropion. The elimination of bupropion and its metabolites occurs primarily through renal excretion.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume